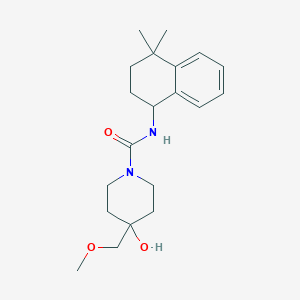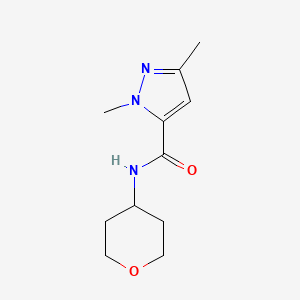
(2-Propylmorpholin-4-yl)-(thiadiazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Propylmorpholin-4-yl)-(thiadiazol-5-yl)methanone is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring substituted with a propyl group and a thiadiazole ring attached to a methanone group. The combination of these functional groups imparts distinctive chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Propylmorpholin-4-yl)-(thiadiazol-5-yl)methanone typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazide and carboxylic acids under acidic conditions.
Attachment of the Methanone Group: The methanone group is introduced via a condensation reaction between the thiadiazole ring and a suitable aldehyde or ketone.
Formation of the Morpholine Ring:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods typically utilize optimized reaction conditions, such as controlled temperature, pressure, and catalysts, to ensure high yield and purity of the final product. The use of microwave-assisted synthesis and flow chemistry techniques can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Propylmorpholin-4-yl)-(thiadiazol-5-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or thiadiazole rings are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with altered functional groups
Substitution: Substituted morpholine or thiadiazole derivatives
Applications De Recherche Scientifique
(2-Propylmorpholin-4-yl)-(thiadiazol-5-yl)methanone has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2-Propylmorpholin-4-yl)-(thiadiazol-5-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The thiadiazole ring can interact with metal ions or other biomolecules, influencing various biochemical processes. Additionally, the morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its distribution and activity within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in peptide synthesis.
Allylamine: An unsaturated amine with applications in polymerization and pharmaceutical synthesis.
Uniqueness
(2-Propylmorpholin-4-yl)-(thiadiazol-5-yl)methanone stands out due to its unique combination of a morpholine ring and a thiadiazole ring, which imparts distinctive chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Propriétés
IUPAC Name |
(2-propylmorpholin-4-yl)-(thiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c1-2-3-8-7-13(4-5-15-8)10(14)9-6-11-12-16-9/h6,8H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSLLRDHMDJZQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CCO1)C(=O)C2=CN=NS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-(4-Methylbenzoyl)piperazin-1-yl]-3-(1-methylpyrazol-4-yl)propan-1-one](/img/structure/B7411654.png)
![1-[[2-(6,7-Dimethyl-1-benzofuran-3-yl)acetyl]amino]cyclohexane-1-carboxamide](/img/structure/B7411661.png)

![1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)ethanone](/img/structure/B7411684.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-methylpyrimidine-5-carboxamide](/img/structure/B7411694.png)
![(3,5-dimethyl-1H-pyrrol-2-yl)-[4-(1-hydroxybutan-2-yl)piperazin-1-yl]methanone](/img/structure/B7411696.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B7411702.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(1-hydroxycyclopentyl)acetamide](/img/structure/B7411703.png)
![[3-(Hydroxymethyl)pyrrolidin-1-yl]-(5-methyl-1-quinolin-5-yltriazol-4-yl)methanone](/img/structure/B7411704.png)

![[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B7411723.png)
![[4-Hydroxy-4-(methoxymethyl)piperidin-1-yl]-[4-(4-methylphenyl)oxan-4-yl]methanone](/img/structure/B7411730.png)
![[4-Hydroxy-4-(methoxymethyl)piperidin-1-yl]-[4-(4-methylpyrazol-1-yl)phenyl]methanone](/img/structure/B7411731.png)
![2-[1-[2-(furan-3-yl)acetyl]piperidin-4-yl]-N-methylacetamide](/img/structure/B7411734.png)
